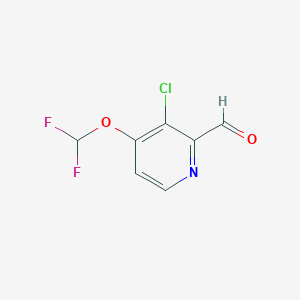

3-Chloro-4-(difluoromethoxy)picolinaldehyde

Overview

Description

3-Chloro-4-(difluoromethoxy)picolinaldehyde is a chemical compound that has recently gained attention due to its potential applications in various fields. It is characterized by the presence of a chloro group, a difluoromethoxy group, and an aldehyde group attached to a picoline ring. The molecular formula of this compound is C7H4ClF2NO2, and it has a molecular weight of 207.56 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)picolinaldehyde typically involves the introduction of the difluoromethoxy group onto a picoline derivative. One common method is the difluoromethylation of a picoline derivative using difluoromethylating agents such as ClCF2H. This reaction is often carried out under controlled conditions to ensure the selective introduction of the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-4-(difluoromethoxy)picolinic acid.

Reduction: 3-Chloro-4-(difluoromethoxy)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₄ClF₂NO₂

- Molecular Weight : 207.56 g/mol

The compound's structure influences its reactivity and interaction with biological targets, making it a valuable building block in chemical synthesis and pharmaceutical development.

Chemistry

- Building Block for Complex Molecules : 3-Chloro-4-(difluoromethoxy)picolinaldehyde serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry.

Biology

- Biological Activity Investigations : The compound is being studied for its potential biological activities, including interactions with biomolecules. Its difluoromethoxy group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of proteins and enzymes.

Medicine

- Therapeutic Applications : Research is ongoing to explore its potential as a precursor for drug development. The compound has shown promise in:

- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on tumor cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated the effectiveness of related compounds against Helicobacter pylori, indicating that modifications to the picolinaldehyde structure can enhance antimicrobial properties.

- Anticancer Research : Research has shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-(difluoromethoxy)picolinic acid

- 3-Chloro-4-(trifluoromethoxy)picolinaldehyde

- 3-Chloro-4-(methoxy)picolinaldehyde

Uniqueness

3-Chloro-4-(difluoromethoxy)picolinaldehyde is unique due to the presence of both a chloro group and a difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications.

Biological Activity

3-Chloro-4-(difluoromethoxy)picolinaldehyde (CAS No. 1805115-42-7) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a picolinaldehyde backbone with a chloro and difluoromethoxy substituent. The structural formula can be represented as follows:

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on its activity against pathogens like Helicobacter pylori remain limited.

- Anticancer Properties : Similar compounds have shown cytotoxic effects on tumor cell lines, indicating that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of relevant literature reveals insights into the biological activity of related compounds and their implications for this compound:

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-chloro-4-(difluoromethoxy)picolinaldehyde, and how do reaction conditions influence yield?

Answer: The compound is synthesized via substitution and condensation reactions. A common approach involves:

- Step 1 : Substitution of a halogen (e.g., fluorine) in the pyridine ring with a difluoromethoxy group under alkaline conditions (e.g., using KOH/EtOH) to form intermediates like 4-(difluoromethoxy)picolinaldehyde derivatives .

- Step 2 : Chlorination at the 3-position using agents like POCl₃ or SOCl₂, followed by purification via column chromatography .

Critical Factors : - Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may degrade sensitive aldehyde groups.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Yield Optimization : Typical yields range from 40–65%, with impurities arising from incomplete substitution or over-chlorination .

Q. How is this compound characterized for purity and structural confirmation?

Answer: Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine protons; δ ~120–125 ppm for difluoromethoxy CF₂ in ¹⁹F NMR) .

- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace intermediates .

- Melting Point : Literature values (e.g., 211–212°C for related chloro-picolinaldehydes) validate crystallinity .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact (irritant to skin/mucous membranes) .

- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to avoid environmental release of chloro- and fluorine-containing byproducts .

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation (potential sensitizer) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for difluoromethoxy-substituted picolinaldehydes be resolved?

Answer: Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor substitution but may hydrolyze aldehyde groups, reducing yield .

- Impurity Interference : Byproducts like 3-chloro-4-methoxypicolinaldehyde (from incomplete fluorination) skew HPLC/MS results. Use preparative HPLC or recrystallization for purification .

Mitigation : - DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst ratios systematically.

- In-situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to minimize side reactions .

Q. What strategies enhance the stability of this compound in aqueous solutions?

Answer: The aldehyde group is prone to oxidation/hydration. Stabilization methods include:

- pH Control : Buffers at pH 5–6 (e.g., citrate) reduce aldehyde hydration to geminal diols .

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent degradation .

- Co-solvents : Add 10–20% DMSO to aqueous solutions to stabilize the aldehyde via hydrogen bonding .

Q. How does the electronic nature of the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer: The -OCF₂ group is electron-withdrawing (-I effect), which:

- Activates the Pyridine Ring : Enhances electrophilic substitution at the 3-position (e.g., Suzuki coupling with aryl boronic acids) .

- Directs Metallation : Lithium-halogen exchange at the 4-position is favored for functionalization .

Case Study : In Pd-catalyzed amination, the -OCF₂ group increases reaction rate by 30% compared to methoxy analogs due to improved leaving-group ability .

Q. What computational models predict the pharmacological activity of derivatives of this compound?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, derivatives with electron-deficient pyridine rings show higher affinity for kinase targets .

- Docking Studies : The aldehyde group forms Schiff bases with lysine residues in enzymes (e.g., MAO-B inhibitors), predicted via AutoDock Vina .

Q. How are isotopic labeling techniques applied to track metabolic pathways of this compound?

Answer:

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJBUPLCERRYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.